molecular formula C13H11N3OS B1666208 6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)- CAS No. 945400-24-8

6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)-

Cat. No.: B1666208
CAS No.: 945400-24-8
M. Wt: 257.31 g/mol
InChI Key: FYTAUNFPOYWHBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD-2184 is a radioligand for detecting beta-amyloid deposits.

Properties

CAS No.

945400-24-8

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

2-[6-(methylamino)pyridin-3-yl]-1,3-benzothiazol-6-ol

InChI

InChI=1S/C13H11N3OS/c1-14-12-5-2-8(7-15-12)13-16-10-4-3-9(17)6-11(10)18-13/h2-7,17H,1H3,(H,14,15)

InChI Key

FYTAUNFPOYWHBC-UHFFFAOYSA-N

SMILES

CNC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

Canonical SMILES

CNC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(6-(methylamino)pyridin-3-yl)-1,3-benzothiazol-6-ol
AZD 2184
AZD-2184
AZD2184

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-[4-(N-monomethyl)aminophenyl]-6-hydroxybenzothiazole (45, 520 mg, 2.03 mmol) was dissolved in tetrahydrofuran (15 mL) and (BOC)2O (974 mg, 4.46 mmol) and N,N-dimethylaminopyridine (DMAP; 496 mg, 4.06 mmol) were sequentially added thereto. After agitating the resulting reaction mixture for 16 hours at room temperature and removing the solvent under reduced pressure, the mixture was dissolved again in dichloromethane (40 mL). Then, after adding piperidine (4.0 mL, 40.6 mmol), the reaction mixture was agitated for 1 hour at room temperature and ammonium chloride aqueous solution was added. After extracting the organic compound with dichloromethane and removing water using sodium sulfate, column chromatography yielded the target compound 2-[2-(N-monomethylamino)pyridin-5-yl]-6-hydroxybenzothiazole (12-4, 519 mg, 72%) as a white solid.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
974 mg
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
496 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-[2-(N-Monomethyl)aminopyridin-5-yl]-6-methoxybenzothiazole (42, 650 mg, 2.40 mmol) obtained in step 3 was dissolved in [bmim][BF4] (13 mL) and, after adding bromic acid (48%, 2.4 mL), the reaction mixture was held at 130° C. overnight. After cooling to room temperature and adding water and sodium bicarbonate aqueous solution, the solid thus obtained was filtered and washed with water. After removing the solvent under reduced pressure, recrystallization from methanol and dichloromethane solvent yielded 2-[2-(N-monomethyl)aminopyridin-5-yl]-6-hydroxybenzothiazole (46, 550 mg, 89%) as a brown solid.
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
[bmim][BF4]
Quantity
13 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)-
Reactant of Route 2
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6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)-
Reactant of Route 3
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6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)-
Reactant of Route 4
6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)-
Reactant of Route 5
Reactant of Route 5
6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)-
Reactant of Route 6
6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)-

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